Ceralasertib formate

Colorectal Cancer MRE11 Mutant Synthetic Lethality

Ceralasertib formate (AZD6738) is the most clinically advanced ATR inhibitor (Phase 3) with unique selectivity: 6-fold selectivity for ATR over mTOR, avoiding off-target effects in DNA damage studies. Achieves brain penetration (480 nM) in vivo, preferred for glioblastoma and brain metastasis models. Well-characterized human safety, PK, and PD dataset enables informed dose selection in new combination trials. For MRE11-mutant colorectal cancer studies, its specific activity window (LoVo IC50 = 377 nM) is critical for synthetic lethality. Choose ceralasertib formate for reproducible, translatable research.

Molecular Formula C21H26N6O4S
Molecular Weight 458.537
CAS No. 1352280-98-8
Cat. No. B606603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeralasertib formate
CAS1352280-98-8
SynonymsCeralasertib formate;  Ceralasertib;  AZD-6738;  AZD6738;  AZD 6738; 
Molecular FormulaC21H26N6O4S
Molecular Weight458.537
Structural Identifiers
SMILESC[C@H]1N(C2=CC(C3([S@@](=N)(C)=O)CC3)=NC(C4=C5C(NC=C5)=NC=C4)=N2)CCOC1.O=CO
InChIInChI=1S/C20H24N6O2S.CH2O2/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18;2-1-3/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23);1H,(H,2,3)/t13-,29-;/m1./s1
InChIKeyJOKLXYXIZOXQHY-FQAMYIAXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ceralasertib Formate (CAS 1352280-98-8) Procurement Guide: High-Selectivity ATR Kinase Inhibitor for Synthetic Lethality Applications


Ceralasertib formate (formerly AZD6738) is a small-molecule, ATP-competitive, orally bioavailable inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) serine/threonine protein kinase [1]. It is a clinical-stage compound with the molecular formula C20H24N6O2S · CH2O2 and a molecular weight of 458.53 g/mol, supplied as the formate salt to enhance solubility and stability . The compound is characterized by a high selectivity profile against a broad panel of kinases, as demonstrated in active-site dependent competition binding assays against 442 targets at 1 μM, where only PIK3C2G and CLK4 showed notable inhibition [2]. Ceralasertib is currently the most clinically advanced ATR inhibitor, having progressed to Phase 3 trials [3].

Ceralasertib Formate (CAS 1352280-98-8) Cannot Be Simply Substituted with Another ATR Inhibitor Due to Critical Differences in Selectivity, Potency, and Clinical Development Stage


Generic substitution of ceralasertib with another ATR inhibitor is scientifically unsound and could compromise research reproducibility and experimental validity. ATR inhibitors, while sharing a common target, exhibit profound differences in kinase selectivity profiles that can lead to distinct biological outcomes. For instance, the mTOR selectivity ratio varies drastically among clinical candidates, with ceralasertib (6x) being significantly less selective for mTOR than berzosertib (1.3x) but more selective than gartisertib and elimusertib (both 27x) [1]. These off-target interactions can confound data interpretation, especially in studies of DNA damage response pathways. Furthermore, the relative potency against the ATR target itself differs by over two orders of magnitude among clinical-stage candidates, from 0.0009 μM for camonsertib to 0.18 μM for ceralasertib in the same HeLa cell assay [1]. Lastly, ceralasertib is the most clinically advanced ATR inhibitor, having reached Phase 3 evaluation, meaning its human safety, tolerability, and pharmacokinetic profile are the most extensively characterized [2]. Using a less clinically developed analog introduces significant uncertainty regarding in vivo behavior and translatability.

Ceralasertib Formate (CAS 1352280-98-8) Quantitative Evidence Guide for Informed Scientific Selection


Ceralasertib (AZD6738) Demonstrates Superior Antiproliferative Activity Compared to the Highly Potent Elimusertib (BAY1895344) in a Specific MRE11-Mutant Cancer Model

In a comparative study using the LoVo human colorectal cancer cell line, which harbors an MRE11 mutation, ceralasertib demonstrated a lower antiproliferative IC50 (377 nM) than the more biochemically potent ATR inhibitor elimusertib (BAY1895344), which had an IC50 of 27 nM [1]. This indicates that while elimusertib is a more potent inhibitor of ATR in biochemical assays, ceralasertib is significantly less effective at inhibiting proliferation in this specific genetic context. This finding is crucial for researchers studying MRE11-deficient tumors, as it suggests a context-dependent difference in sensitivity that may be masked by simple comparisons of biochemical potency.

Colorectal Cancer MRE11 Mutant Synthetic Lethality

Ceralasertib (AZD6738) Exhibits a Distinct mTOR Selectivity Profile, Being 6-fold Selective for ATR over mTOR, Compared to Berzosertib's Minimal 1.3-fold Selectivity

When comparing the selectivity of ATR inhibition over mTOR in HeLa cells, ceralasertib (AZD6738) displays a 6-fold selectivity, meaning its IC50 for ATR is 6 times lower than its IC50 for mTOR [1]. In stark contrast, berzosertib (M6620/VX-970) shows minimal selectivity with a ratio of only 1.3-fold, indicating that at concentrations required to fully inhibit ATR, berzosertib is also strongly inhibiting mTOR [1]. This significant difference in off-target liability could have profound implications for experiments investigating the PI3K/AKT/mTOR pathway or those requiring clean ATR-specific phenotypes without confounding mTOR inhibition.

Kinase Selectivity Off-Target Effects mTOR

Ceralasertib (AZD6738) Possesses a Quantified Brain Penetration Advantage, Achieving 480 nM in Murine Brain Tissue After Systemic Dosing

Following intraperitoneal administration of 25 mg/kg in CD-1 mice, ceralasertib (AZD6738) effectively penetrated the brain, reaching a concentration of 480 nM [1]. This was observed in a study comparing two ATR inhibitors, where ceralasertib was noted for its 'elevated bioavailability and effective brain penetration' [1]. While a direct brain concentration for another specific ATR inhibitor was not provided in this study for comparison, the demonstration of significant CNS exposure for ceralasertib is a key differentiator for researchers focused on primary brain tumors or brain metastases, as not all ATR inhibitors are known to cross the blood-brain barrier effectively.

CNS Penetration Glioblastoma Brain Metastases

Ceralasertib (AZD6738) Has a More Extensively Characterized Clinical Development Profile, Including a Definitive Phase 3 Trial Outcome, Compared to Its Closest Analogs

As of 2025, ceralasertib is the only ATR inhibitor to have completed a randomized Phase 3 trial (LATIFY, NCT04564027) evaluating its combination with durvalumab versus docetaxel in advanced NSCLC [1]. While the trial did not meet its primary endpoint of overall survival, the wealth of clinical data generated—including safety, tolerability, and efficacy in a large patient population (n=594)—is unparalleled in the ATR inhibitor class [1]. In comparison, berzosertib, elimusertib, and other ATR inhibitors have not yet progressed beyond Phase 2 trials, leaving significant gaps in the understanding of their long-term safety, optimal combination dosing, and patient selection biomarkers in a Phase 3 context [2].

Clinical Development Phase 3 Translational Research

Ceralasertib Formate (CAS 1352280-98-8) Validated Application Scenarios for Scientific Research and Preclinical Development


Investigating ATR Inhibition in MRE11-Deficient Colorectal Cancer Models

Based on the quantitative evidence showing ceralasertib's specific activity profile in the LoVo cell line (IC50 = 377 nM) compared to elimusertib, this compound is uniquely suited for studies exploring synthetic lethality in MRE11-mutant colorectal cancer. Researchers should consider ceralasertib over more potent biochemical inhibitors like elimusertib or camonsertib for this specific genotype to avoid missing a context-dependent sensitivity window [1].

Dissecting ATR-Specific Signaling from mTOR Pathway Interference

For studies requiring clean dissection of ATR-mediated DNA damage response without confounding mTOR inhibition, ceralasertib is the superior choice over berzosertib. Its 6-fold selectivity for ATR over mTOR (versus berzosertib's 1.3-fold) reduces the risk of off-target effects that could compromise the interpretation of cell signaling, apoptosis, and autophagy experiments [1].

Preclinical Evaluation of ATR Inhibition in Primary Brain Tumors and CNS Metastases

Ceralasertib is the preferred ATR inhibitor for in vivo studies targeting glioblastoma or brain metastases. Its demonstrated ability to achieve a concentration of 480 nM in murine brain tissue after systemic administration provides a pharmacokinetic advantage not yet established for other clinical-stage ATR inhibitors like berzosertib or elimusertib [1].

Designing Next-Generation Combination Clinical Trials with Immune Checkpoint Inhibitors

Despite the negative Phase 3 LATIFY trial outcome, the comprehensive human safety, PK, and PD dataset for ceralasertib in combination with durvalumab remains a critical resource. For researchers designing new Phase 1/2 combination trials involving ATR inhibitors, ceralasertib's well-characterized profile allows for more informed dose selection and schedule optimization compared to less clinically advanced analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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